molecular formula C16H24FNO3 B6981254 4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide

4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide

Cat. No.: B6981254
M. Wt: 297.36 g/mol
InChI Key: FERKURHLRCABQV-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide is a synthetic organic compound Its structure includes a fluorophenyl group, a hydroxy-methoxy-methylpropyl group, and a methylbutanamide backbone

Properties

IUPAC Name

4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO3/c1-12(7-13-5-4-6-14(17)9-13)8-15(20)18-10-16(2,11-19)21-3/h4-6,9,12,19H,7-8,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERKURHLRCABQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)CC(=O)NCC(C)(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide typically involves multi-step organic reactions. The starting materials might include 3-fluorophenyl derivatives and appropriate amines or alcohols. Common synthetic routes could involve:

    Nucleophilic substitution: Reacting a 3-fluorophenyl halide with a suitable nucleophile.

    Amidation: Forming the amide bond through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Techniques like continuous flow synthesis might be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce amines.

Scientific Research Applications

4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide could have various applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide
  • 4-(3-bromophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide

Uniqueness

The presence of the fluorine atom in 4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide might confer unique properties such as increased metabolic stability or altered electronic effects compared to its chloro or bromo analogs.

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